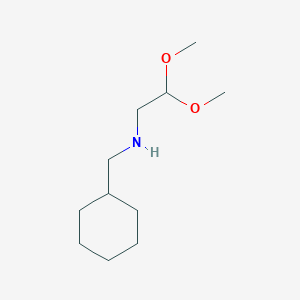

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine

Description

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine is a synthetic amine characterized by a cyclohexylmethyl group attached to the nitrogen atom and a 2,2-dimethoxyethyl backbone. The cyclohexylmethyl substituent introduces steric bulk and hydrophobicity, which may influence reactivity, solubility, and biological interactions compared to simpler alkyl or aromatic analogs. For instance, compounds with similar dimethoxyethylamine moieties, such as 2,2-dimethoxyethanamine (CAS 22483-09-6), are frequently employed in cyclization reactions to construct heterocyclic frameworks .

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZINJNXBFKTGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1CCCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2,2-dimethoxyethanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2,2-dimethoxyethanol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium hydride to deprotonate the alcohol, followed by the addition of cyclohexylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(cyclohexylmethyl)-2,2-dimethoxyethanamine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction could produce cyclohexylmethyl alcohol.

Scientific Research Applications

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amine receptors and their interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2,2-dimethoxyethanamine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Key Observations :

- Bromobenzyl analogs exhibit higher acute toxicity (oral LD₅₀ Category 4) compared to aliphatic substituents, suggesting substituent-dependent safety profiles .

Physicochemical Properties

- Solubility : Polar dimethoxy groups may counterbalance hydrophobicity, but aqueous solubility is likely lower than in analogs like N-(3,4-dimethoxyphenethyl)-2,2-dimethoxyethanamine .

Biological Activity

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine is a compound that has garnered attention in pharmacological research for its potential biological activities, particularly as an allosteric modulator of muscarinic acetylcholine receptors. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Name: N-(cyclohexylmethyl)-2,2-dimethoxyethanamine

- CAS Number: 1183178-36-0

- Molecular Formula: C₁₁H₂₃NO₂

- Molecular Weight: 201.31 g/mol

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Muscarinic receptors are crucial in mediating cognitive functions and autonomic responses in the central nervous system. The M4 subtype is particularly implicated in cognitive processing and the modulation of dopaminergic activity, making it a target for treating neuropsychiatric conditions such as schizophrenia and Alzheimer's disease .

Allosteric Modulation

Allosteric modulators bind to sites distinct from the orthosteric binding site of receptors, leading to conformational changes that affect receptor activity. This mechanism allows for fine-tuning of receptor responses without directly competing with endogenous ligands. Research indicates that compounds like N-(cyclohexylmethyl)-2,2-dimethoxyethanamine can enhance the efficacy of acetylcholine at mAChRs, potentially improving cognitive function and reducing psychotic symptoms .

Pharmacological Effects

- Cognitive Enhancement:

- Antipsychotic Properties:

- Anti-inflammatory Effects:

Table 1: Summary of Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.